3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chromenone core, a dihydrobenzo[b][1,4]dioxin moiety, and a piperazine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromenone core: This can be achieved through the condensation of appropriate aldehydes with phenols under acidic conditions.
Introduction of the dihydrobenzo[b][1,4]dioxin moiety: This step involves the cyclization of catechol derivatives with suitable reagents.
Attachment of the piperazine ring: This is usually done through nucleophilic substitution reactions, where the piperazine ring is introduced to the chromenone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield various alcohols or amines.
Scientific Research Applications
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl and piperazine groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin moiety and have similar chemical properties.
Chromenone derivatives: Compounds with a chromenone core exhibit similar reactivity and biological activity.
Piperazine derivatives: These compounds have the piperazine ring and are known for their pharmacological properties.
Uniqueness
What sets 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one apart is its combination of these three distinct moieties in a single molecule. This unique structure allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H26N2O6 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one |
InChI |
InChI=1S/C24H26N2O6/c27-10-9-25-5-7-26(8-6-25)14-18-20(28)3-2-17-23(29)19(15-32-24(17)18)16-1-4-21-22(13-16)31-12-11-30-21/h1-4,13,15,27-28H,5-12,14H2 |
InChI Key |
NWYIWZZMLOQAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O |
Origin of Product |
United States |
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